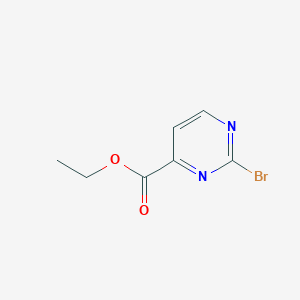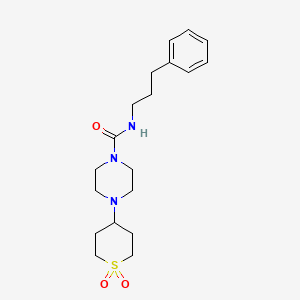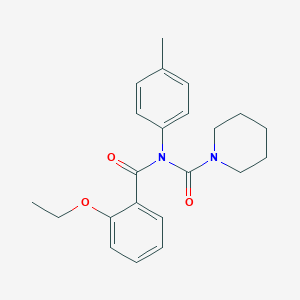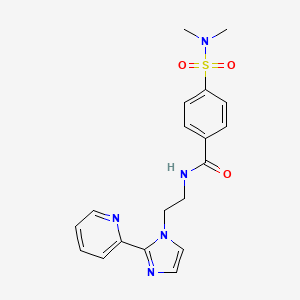
1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride, commonly known as CDMP, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole and has a molecular weight of 326.78 g/mol. CDMP is widely used in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
CDMP acts as an electrophile and reacts with nucleophiles, such as the amino groups of proteins and peptides. The reaction results in the formation of a covalent bond between CDMP and the nucleophile, which modifies the structure and function of the protein or peptide. CDMP is selective for amino groups and does not react with other functional groups, such as carboxylic acids and hydroxyl groups.
Biochemical and Physiological Effects
CDMP has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CDMP can also modify the activity of enzymes involved in the metabolism of drugs and xenobiotics. Additionally, CDMP has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDMP is its selectivity for amino groups, which allows for the specific modification of proteins and peptides. CDMP is also stable and easy to handle in the laboratory. However, CDMP can be toxic and should be handled with care. Additionally, CDMP is relatively expensive compared to other reagents used in protein modification.
Zukünftige Richtungen
There are several future directions for the use of CDMP in scientific research. One potential application is in the development of novel inhibitors for enzymes involved in disease pathways. CDMP can also be used to study protein-protein interactions and the mechanisms of enzyme catalysis. Additionally, CDMP can be modified to introduce other functional groups, which can expand its range of applications in biochemistry and pharmacology.
Conclusion
In conclusion, CDMP is a valuable reagent in scientific research due to its unique properties and applications. Its selectivity for amino groups and stability make it a useful tool for protein modification and the development of enzyme inhibitors. CDMP has a range of biochemical and physiological effects and has potential applications in the study of disease pathways and enzyme mechanisms.
Synthesemethoden
CDMP can be synthesized by reacting 4-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of thionyl chloride. The reaction results in the formation of CDMP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
CDMP is used in scientific research as a reagent to modify proteins and peptides. It is commonly used to introduce sulfonamide groups into peptides and proteins, which can be used to study protein-protein interactions and enzyme mechanisms. CDMP is also used in the synthesis of inhibitors for various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLKNUHCVDATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2912506.png)


![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)

![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)

![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)
